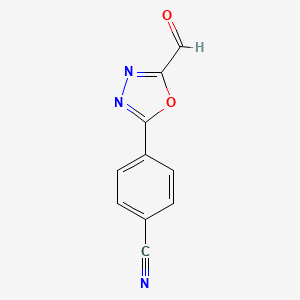
4-(5-Formyl-1,3,4-oxadiazol-2-YL)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Formyl-1,3,4-oxadiazol-2-YL)benzonitrile is an organic compound that features a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms.
Preparation Methods
The synthesis of 4-(5-Formyl-1,3,4-oxadiazol-2-YL)benzonitrile typically involves the cyclization of hydrazides with aldehydes or carboxylic acids. One common method includes the reaction of an acylhydrazide with an aldehyde under oxidative conditions, often using reagents such as potassium carbonate (K₂CO₃) and iodine (I₂) to promote cyclization and deacylation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
4-(5-Formyl-1,3,4-oxadiazol-2-YL)benzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(5-Formyl-1,3,4-oxadiazol-2-YL)benzonitrile has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential anticancer, antiviral, and antibacterial agents.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(5-Formyl-1,3,4-oxadiazol-2-YL)benzonitrile in biological systems often involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in anticancer research, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to reduced tumor growth . The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives used.
Comparison with Similar Compounds
4-(5-Formyl-1,3,4-oxadiazol-2-YL)benzonitrile can be compared with other oxadiazole derivatives, such as:
1,2,4-Oxadiazole: Another regioisomer with different electronic properties and reactivity.
1,2,5-Oxadiazole (Furazan): Known for its high-energy applications and different stability profile.
3-Nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan: A compound with combined oxadiazole and furazan rings, used in energetic materials. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C10H5N3O2 |
|---|---|
Molecular Weight |
199.17 g/mol |
IUPAC Name |
4-(5-formyl-1,3,4-oxadiazol-2-yl)benzonitrile |
InChI |
InChI=1S/C10H5N3O2/c11-5-7-1-3-8(4-2-7)10-13-12-9(6-14)15-10/h1-4,6H |
InChI Key |
LYTMTTLOJQWGTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NN=C(O2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















